

# Technical Monograph: Discovery and Synthesis of MTC420

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## Compound of Interest

Compound Name:	MTC420
CAS No.:	2088930-66-7
Cat. No.:	B609361

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## Targeting Mycobacterial Bioenergetics via Type II NADH Dehydrogenase (Ndh-2) Inhibition[1]

### Executive Summary

**MTC420** is a lead antitubercular agent belonging to the heterocyclic quinolone class.[1] Unlike traditional antibiotics that target cell wall synthesis or DNA replication, **MTC420** disrupts the bioenergetic machinery of *Mycobacterium tuberculosis* (Mtb) by inhibiting Type II NADH:menaquinone oxidoreductase (Ndh-2).

This compound was identified through a rational optimization campaign aimed at improving the metabolic stability of quinolone hits identified in High-Throughput Screening (HTS). **MTC420** exhibits nanomolar potency against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb, with a favorable pharmacokinetic (PK) profile driven by its specific gem-difluoropyrrolidine side chain.

## Discovery Logic & Rational Design

The discovery of **MTC420** followed a "hit-to-lead" trajectory grounded in structure-activity relationship (SAR) analysis.

## The Target: Ndh-2

Mycobacterium tuberculosis relies on the Electron Transport Chain (ETC) for ATP generation. [2] The entry point for electrons is the NADH dehydrogenase complex.[2] Mammals utilize the proton-pumping Complex I (Ndh-1), whereas Mtb relies heavily on the non-proton-pumping Ndh-2 to maintain the NAD<sup>+</sup>/NADH pool.

- Therapeutic Window: Since human mitochondria lack Ndh-2, selective inhibitors like **MTC420** minimize host toxicity while starving the bacterium of energy.

## Lead Optimization (SAR)

Initial HTS campaigns identified the quinolone core as a privileged scaffold. However, early hits suffered from rapid metabolic clearance. The optimization process focused on two regions:

- The Core (A-Ring): Substitution at positions 5 and 7 with fluorine (5,7-difluoro) and a methyl group at position 3 significantly enhanced potency.
- The Side Chain (Metabolic Liability): Early analogues contained a piperidine ring that was susceptible to oxidative metabolism.
  - Solution: Ring contraction to a pyrrolidine and the introduction of a gem-difluoro group (3,3-difluoro) blocked metabolic hotspots, yielding **MTC420**.

## Chemical Synthesis of MTC420

The synthesis of **MTC420** employs a convergent strategy developed by Hong et al. (2017). This route utilizes an oxazoline-ketone coupling reaction to construct the quinolone core, allowing for late-stage diversification of the side chain.

## Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

- The Ketone Side Chain: 1-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)propan-1-one.

- The Masked Anthranilate: A 2-oxazoline derivative derived from 2-amino-4,6-difluorobenzoic acid.

## Step-by-Step Synthesis Protocol

### Phase 1: Synthesis of the Side Chain (Ketone Intermediate)

- Objective: Synthesize 1-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)propan-1-one.
- Starting Material: 4-Bromopropiophenone.<sup>[1]</sup>

Step 1.1: Finkelstein Activation To facilitate the subsequent amination, the aryl bromide is converted to a more reactive aryl iodide.

- Reagents: CuI (5 mol%), N,N-dimethyl-1,2-diaminoethane (10 mol%), NaI (2.0 equiv).
- Solvent: 1,4-Dioxane.<sup>[3][1]</sup>
- Conditions: Reflux (110°C) for 24 hours.
- Mechanism: Halogen exchange increases the electrophilicity of the aromatic ring for the palladium-catalyzed step.

Step 1.2: Buchwald-Hartwig Amination Coupling the aryl iodide with the fluorinated amine.

- Reactants: 4-Iodopropiophenone + 3,3-difluoropyrrolidine (HCl salt).
- Catalyst System: Pd<sub>2</sub>(dba)<sub>3</sub> (1.5 mol%), Xantphos (4.5 mol%).
- Base: Cs<sub>2</sub>CO<sub>3</sub> (3.0 equiv).
- Conditions: 1,4-Dioxane, 100°C, 12 hours under N<sub>2</sub> atmosphere.
- Outcome: Formation of the Ketone Intermediate (41a).

### Phase 2: Quinolone Core Assembly (Oxazoline Method)

- Objective: Condensation of the ketone with the oxazoline to form the quinolone.<sup>[1][4]</sup>

- Precursor: Oxazoline 4 (2-(2-amino-4,6-difluorophenyl)-4,4-dimethyl-2-oxazoline). Note: This is prepared from 4,6-difluoroisatoic anhydride via reaction with 2-amino-2-methylpropan-1-ol.

### Step 2.1: Acid-Mediated Cyclization

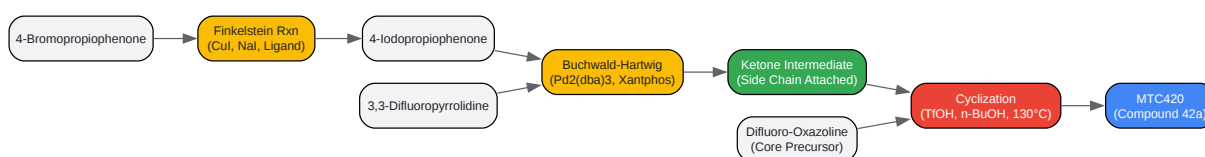
- Reactants: Ketone Intermediate (from Phase 1) + Oxazoline 4 (1.0 equiv).
- Reagent: Trifluoromethanesulfonic acid (TfOH) (0.2 equiv).[4]
- Solvent: Anhydrous n-Butanol.
- Conditions: Sealed tube, 130°C, 24 hours.
- Mechanism: The oxazoline acts as a masked carboxylic acid. Under acidic conditions at high temperature, the ketone enolate attacks the oxazoline, followed by ring opening and recyclization to form the 4-quinolone core.

### Step 2.2: Purification

- Workup: Cool to RT, precipitate with diethyl ether/hexane.
- Purification: Flash column chromatography (CH<sub>2</sub>Cl<sub>2</sub>/MeOH).
- Final Product: **MTC420** as a pale yellow solid.

## Visualization of Synthesis & Mechanism

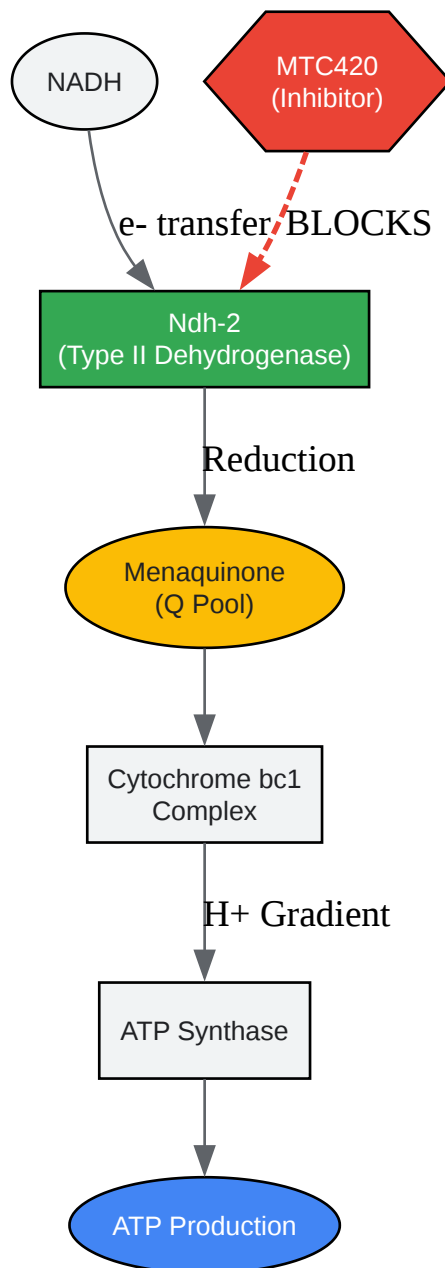
### Synthesis Pathway Diagram



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Figure 1: Convergent synthesis of **MTC420** via the Hong et al. oxazoline-ketone coupling route.

## Mechanism of Action (ETC Inhibition)



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Figure 2: **MTC420** intercepts electron flow at Ndh-2, collapsing the proton motive force required for ATP synthesis.

## Biological Profile & Data Summary

**MTC420** demonstrates a robust profile suitable for drug development, characterized by high potency against resistant strains and acceptable metabolic stability.[4]

## In Vitro Potency

Strain / Assay	IC <sub>50</sub> / MIC	Interpretation
Mtb H37Rv (Replicating)	525 nM	Potent inhibition of active TB
Mtb Wayne (Non-replicating)	76 nM	Highly active against dormant TB
MDR Clinical Isolates	140 nM	No cross-resistance with 1st line drugs
Vero Cells (Toxicity)	> 50 μM	High Selectivity Index (SI > 100)

## Pharmacokinetics (PK)

The gem-difluoropyrrolidine modification significantly reduced the clearance rate compared to the piperidine analogues.

- Metabolic Stability: Improved half-life ( ) in liver microsomes.
- Oral Bioavailability: Suitable for oral dosing in murine models.

## References

- Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. *Journal of Medicinal Chemistry*, 60(9), 3703–3726.
- Lu, Y., et al. (2018). Small molecules targeting Mycobacterium tuberculosis type II NADH dehydrogenase with antimycobacterial activity.[2] *ACS Infectious Diseases*, 4(2), 235-244.
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## Sources

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